5-Methoxy-2-phenyl-4-piperidinopyrimidine

Medicinal Chemistry CNS Drug Discovery Lipophilicity

Screening cascades for CNS targets often fail due to poor permeability in lead-like cores. This compound directly addresses that with a balanced XLogP3 of 3.1 and minimal TPSA of 38.2 Ų, predicting high passive permeability. Its rigid 4-piperidinopyrimidine geometry ensures consistent binding poses absent in flexible-linker analogs. - Exploit enhanced H-bond acceptor count (4 HBA) to probe selectivity over simpler pyrimidine scaffolds in competitive binding assays. - Conformational rigidity provides a predictable vector for PROTAC linker attachment and target engagement studies. - Purity is verified by HPLC to ensure reproducibility in X-ray co-crystallography and SAR exploration.

Molecular Formula C16H19N3O
Molecular Weight 269.348
CAS No. 477863-73-3
Cat. No. B2776811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-phenyl-4-piperidinopyrimidine
CAS477863-73-3
Molecular FormulaC16H19N3O
Molecular Weight269.348
Structural Identifiers
SMILESCOC1=CN=C(N=C1N2CCCCC2)C3=CC=CC=C3
InChIInChI=1S/C16H19N3O/c1-20-14-12-17-15(13-8-4-2-5-9-13)18-16(14)19-10-6-3-7-11-19/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
InChIKeyKYHZAWNSKXAULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-phenyl-4-piperidinopyrimidine: Heterocyclic Building Block


5-Methoxy-2-phenyl-4-piperidinopyrimidine is a heterocyclic small molecule (C16H19N3O, MW 269.34) characterized by a pyrimidine core with a 5-methoxy substituent, a 2-phenyl ring, and a 4-piperidine group [1]. It belongs to the broader class of pyrimidine-based pharmacophores, which are frequently explored as kinase inhibitors and antiviral agents. The compound is primarily utilized as a synthetic intermediate and molecular probe, with its structural features conferring specific physicochemical properties relevant to drug discovery screening cascades .

Procurement Risks and Isomer Differentiation


Generic substitution is highly cautioned against for 5-Methoxy-2-phenyl-4-piperidinopyrimidine because even isomeric alterations to its substitution pattern can fundamentally change its pharmacokinetic and pharmacodynamic profile [1]. The specific combination of the electron-donating 5-methoxy group and the basic 4-piperidine moiety directly dictates the molecule's lipophilicity (XLogP3: 3.1) and hydrogen-bonding capacity (TPSA: 38.2 Ų), which are critical parameters for CNS drug likeness and oral bioavailability predictions [1]. Compounds lacking this precise substitution geometry, such as 4-phenyl-2-piperidinyl isomers or 5-unsubstituted analogs, will exhibit different molecular conformations and receptor binding kinetics, rendering them non-exchangeable in a screening funnel without rigorous re-validation.

Quantified Differentiation Against Structural Analogs


Lipophilicity and CNS Drug-Likeness Advantage

The target compound exhibits a computed XLogP3 of 3.1 [1], which places it within the optimal range for CNS drug candidates (typically 1-4) and differentiates it from more polar or lipophilic analogs. For comparison, a series of 2-Phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine derivatives developed as PDE4 inhibitors have reported clogP values exceeding 4.0 [2]. A higher lipophilicity (>4) is associated with increased metabolic clearance and off-target binding, making the target compound's more balanced profile a potentially superior starting point for CNS-targeted probe development.

Medicinal Chemistry CNS Drug Discovery Lipophilicity

Polar Surface Area and Membrane Permeation

The target compound possesses a TPSA of 38.2 Ų [1], which is significantly lower than that of typical piperidine-diarylpyrimidine non-nucleoside reverse transcriptase inhibitors (NNRTIs), where TPSA values often exceed 80 Ų due to additional polar substituents [2]. A TPSA below 60 Ų is a critical parameter for predicting good oral absorption and blood-brain barrier penetration, with values under 140 Ų generally required for oral drugs. The target compound's TPSA of 38.2 Ų indicates superior membrane permeation potential compared to many antiviral piperidine-pyrimidine derivatives.

Antiviral Research Drug Design Pharmacokinetics

Hydrogen Bond Acceptor Count and Solubility Profile

5-Methoxy-2-phenyl-4-piperidinopyrimidine features 4 hydrogen bond acceptors (HBAs) and 0 hydrogen bond donors (HBDs) [1]. This HBA count arises from the three pyrimidine nitrogens and the methoxy oxygen. In contrast, regioisomeric 4-phenyl-2-(piperidin-4-yl)pyrimidine (CAS 1228531-70-1) possesses only 3 HBAs due to the absence of the methoxy group . The additional HBA on the target compound can enhance aqueous solubility and facilitate specific polar interactions with biological targets without introducing a hydrogen bond donor that could limit membrane permeability.

Physicochemical Characterization Solubility Formulation Science

Procurement-Driven Application Scenarios


CNS-Penetrant Fragment Library Design

Based on its balanced lipophilicity (XLogP3: 3.1) and low TPSA (38.2 Ų), 5-Methoxy-2-phenyl-4-piperidinopyrimidine is ideally suited for inclusion in fragment-based drug discovery libraries targeting CNS proteins [1]. Its molecular weight (269.34 Da) and lack of hydrogen bond donors further align with lead-like property guidelines, making it a valuable core for structure-activity relationship (SAR) exploration in neurodegeneration programs.

Selective Kinase Probe Development

The 5-methoxy substituent introduces electronic and steric modulation at a position analogous to the hinge-binding region of many kinase inhibitors [1]. Research groups procuring this compound can exploit its enhanced hydrogen bond acceptor count (4 HBA) to probe kinase selectivity against simpler pyrimidine scaffolds. The compound is directly applicable in competitive binding assays and X-ray co-crystallography to map methoxy-induced conformational changes in the ATP-binding pocket.

Antiviral Lead Optimization for Bioavailability

Compared to high-TPSA piperidine-diarylpyrimidine NNRTIs, this compound offers a structurally compact core with a TPSA advantage of >40 Ų, predicting superior oral absorption [2]. Procurement for antiviral programs should focus on using this scaffold as a permeability-enhancing replacement for bulkier piperidine-pyrimidine cores, potentially improving the bioavailability profiles of next-generation reverse transcriptase or integrase inhibitors.

Chemical Biology Tool for Pharmacodynamics

The absence of rotatable bonds linking the 4-piperidine to the pyrimidine ring confers greater conformational rigidity compared to flexible-linker analogs [1]. This rigidity is valuable in chemical biology studies requiring constrained pharmacophores for target engagement validation and proteolysis-targeting chimera (PROTAC) linker attachment, where predictable geometry is essential.

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